molecular formula C10H13NO B1343965 3-(2-Methylphenoxy)azetidine CAS No. 954222-84-5

3-(2-Methylphenoxy)azetidine

Cat. No.: B1343965
CAS No.: 954222-84-5
M. Wt: 163.22 g/mol
InChI Key: CUEMUHHZSLOMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenoxy)azetidine: is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-methylphenoxy group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of azetidines typically yields secondary amines.

    Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products:

    N-Oxides: Formed from oxidation reactions.

    Secondary Amines: Resulting from reduction reactions.

    Substituted Azetidines: Products of nucleophilic substitution reactions.

Mechanism of Action

The reactivity of 3-(2-Methylphenoxy)azetidine is driven by the considerable ring strain of the azetidine ring. This strain makes the ring more stable than related aziridines, allowing for facile handling and unique reactivity under appropriate conditions . The compound can interact with various molecular targets and pathways, depending on the specific application, such as binding to enzymes or receptors in biological systems.

Properties

IUPAC Name

3-(2-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMUHHZSLOMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647895
Record name 3-(2-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954222-84-5
Record name 3-(2-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.